molecular formula C16H11BrN2O2 B2958978 N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide CAS No. 955724-30-8

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2958978
CAS No.: 955724-30-8
M. Wt: 343.18
InChI Key: JTIKNNQYWIRXKS-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide” is a chemical compound with the linear formula C11H8BrNO2 . It is related to the class of compounds known as anilides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds were prepared in satisfactory yields (65 to 93%) and characterized via analytical techniques, including nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . Density functional theory (DFT) is often used to calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The main strategies to build up similar compounds rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Other reactions include the amidation reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, vibrational frequencies have been analyzed, revealing some physicochemical properties of the title compound . Other properties such as boiling point and density have also been reported .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic methods for related compounds have been extensively studied to explore their potential in developing new pharmaceuticals and materials. For instance, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones shows the versatility of triazole derivatives with potential antidiabetic properties (Szőcs et al., 2015). This highlights the importance of innovative synthetic routes in accessing biologically active molecules for therapeutic applications.

Biological Activities

Compounds bearing the carboxamide moiety, similar to N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide, have been evaluated for their anticancer properties. A study on novel nitrogen heterocycles containing N-(p-bromophenyl) carboxamide showed potential anticancer activity, particularly against the MCF-7 cell line, indicating the significance of these structures in developing new antitumor agents (Bakare, 2021).

Material Science Applications

The development of novel materials also benefits from compounds with unique structural features like this compound. For instance, hydroxybenzotriazole derivatives have been synthesized and examined for ester cleavage properties in surfactant micelles, demonstrating the potential of these compounds in biochemical and industrial applications (Bhattacharya & Kumar, 2005).

Safety and Hazards

Safety data sheets for similar compounds provide information on hazards. For instance, some compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of new derivatives of “N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide” and their potential applications. For instance, a four-step protocol starting from thiophene with an overall yield of 47% was reported for the synthesis of a similar compound . Further studies could also explore the biological activities of these compounds .

Properties

IUPAC Name

N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIKNNQYWIRXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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